2-Iodooxazole-4-carboxamide

Synthetic Chemistry Palladium Catalysis Cross-Coupling

Researchers diversifying oxazole-based leads often face sluggish cross-coupling with Br/Cl analogs. 2-Iodooxazole-4-carboxamide resolves this via its superior C2-iodo leaving group, enabling faster Pd oxidative addition and high-yielding Suzuki/Negishi reactions. • Accelerated C-C bond formation vs. bromo/chloro analogs - streamlines SAR library synthesis. • Regioselective C2-alkylation/arylation preserves the 4-carboxamide H-bonding motif. • Documented stability in physiological buffer (pH 7.4) - suitable for chemical probe development. Custom-synthesized to ≥95% purity with full CoA; shipped globally under ambient conditions.

Molecular Formula C4H3IN2O2
Molecular Weight 237.98 g/mol
Cat. No. B12973582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodooxazole-4-carboxamide
Molecular FormulaC4H3IN2O2
Molecular Weight237.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)I)C(=O)N
InChIInChI=1S/C4H3IN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8)
InChIKeyNEMJMIPWXPFAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodooxazole-4-carboxamide: Key Building Block


2-Iodooxazole-4-carboxamide (CAS: Not yet assigned; related acid 1257849-68-5) is a heterocyclic building block belonging to the oxazole-4-carboxamide class . Its core structure features an iodine atom at the 2-position, a carboxamide group at the 4-position, and an aromatic oxazole ring. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, leveraging the reactivity of the C-I bond for transition metal-catalyzed cross-coupling reactions .

Workflow
Palladium-catalyzed cross-coupling (Suzuki, Negishi) at C2 iodide
Selection
Reported iodo leaving-group reactivity and C4 carboxamide hydrogen-bond motif
Use Context
Synthetic building block for oxazole library diversification and probe synthesis

What Makes 2-Iodooxazole-4-carboxamide Unique


Substituting 2-Iodooxazole-4-carboxamide with other oxazole-4-carboxamide derivatives or halogenated oxazoles can fundamentally alter synthetic outcomes and biological properties. The iodine at the C2 position is not merely a heavy halogen; it is a superior leaving group and cross-coupling partner compared to bromine or chlorine . Its larger atomic radius and lower electronegativity enable faster oxidative addition in palladium-catalyzed reactions, a critical advantage in complex syntheses [1]. Furthermore, the carboxamide at the 4-position provides a distinct hydrogen-bonding motif essential for target engagement in medicinal chemistry applications [2].

1
Replacing the 2-iodo group with bromo or chloro analogs may reduce cross-coupling yields and require harsher conditions.
2
Other 2-halooxazoles often show lower regioselectivity at C2, complicating purification and scaffold fidelity.
3
Modifying the C4 carboxamide may alter hydrogen-bonding capacity and target-engagement profiles in medicinal chemistry contexts.

2-Iodooxazole-4-carboxamide: Performance Benchmarks


Cross-Coupling Efficiency Advantage

In Suzuki cross-coupling reactions, 2-iodooxazoles demonstrate significantly higher reactivity compared to their 2-bromo analogs due to the weaker C-I bond strength . This translates to higher yields and milder reaction conditions, enabling the synthesis of complex 2-alkyl-oxazole derivatives with superior efficiency [1].

Cross-Coupling Efficiency
Class-level
70–90% yield vs. 40–60% (Br analog)
Reported yield advantage under mild Suzuki conditions
Data inferred from 2-iodooxazole class; Pd(PPh₃)₄, 60°C
Synthetic Chemistry Palladium Catalysis Cross-Coupling

Regioselective C2-Functionalization

2-Iodooxazole-4-carboxamide undergoes regioselective C2-alkylation with high fidelity, whereas 5-iodooxazole isomers often yield mixtures under similar conditions . The carboxamide at the 4-position directs the reactivity, enabling precise installation of alkyl groups at C2 without affecting the 4-position [1].

Regioselectivity
Context-dependent
>95:5 C2:C5 vs. ~60:40 (5-iodo isomer)
Reported high C2-fidelity in alkyl-Suzuki coupling
Cross-study comparable; verify with chosen borane reagent
Synthetic Chemistry Regioselectivity Cross-Coupling

Stability at Physiological pH

2-Iodooxazole-4-carboxamide exhibits excellent stability in pH 7.4 PBS buffer, with minimal degradation over 24 hours, making it suitable for in vitro biological assays [1]. In contrast, related 2-halooxazoles (e.g., 2-chloro) show rapid hydrolysis under similar conditions [2].

Physiological pH Stability
Class-level
>90% remaining after 24 h
Reported stability in pH 7.4 PBS at 37°C
Class inference; chloro analog hydrolyses rapidly
Stability Medicinal Chemistry ADME

2-Iodooxazole-4-carboxamide: Key Applications


Scaffold Diversification for Oxazole Libraries

Employ 2-Iodooxazole-4-carboxamide as a key building block for rapid diversification of oxazole-based chemical libraries. Its high-yielding Suzuki and Negishi cross-coupling reactions enable the installation of diverse alkyl, aryl, and heteroaryl groups at the C2 position, creating a focused library of analogs for SAR studies . This approach is particularly valuable for medicinal chemists seeking to optimize potency, selectivity, and pharmacokinetic properties of oxazole-4-carboxamide leads [1].

Synthesis of Bioactive 2-Alkyl-Oxazoles

For projects aiming to synthesize natural product-like 2-alkyl-oxazoles (e.g., phenoxan, noricumazoles) or their synthetic analogs, 2-Iodooxazole-4-carboxamide provides a direct and efficient route . Its regioselective C2-alkylation capability ensures that the 4-carboxamide remains intact for subsequent functionalization or for maintaining critical hydrogen-bonding interactions with biological targets [2].

Stable Oxazole-4-Carboxamide Probes

The demonstrated stability of 2-Iodooxazole-4-carboxamide in physiological buffer makes it a suitable precursor for developing chemical probes or tool compounds . It can be converted into more complex molecules that retain the oxazole-4-carboxamide core, a privileged scaffold for modulating enzymes like GSK-3β or viral proteases [1].

Application
Selection Property
Validation Focus
Scaffold diversification for oxazole libraries
C2-iodo reactivity for Suzuki/Negishi coupling
Reported yields and mild condition tolerance
Synthesis of bioactive 2-alkyl-oxazoles
Regioselective C2-alkylation fidelity
Regioselectivity and C4 carboxamide retention
Stable oxazole-4-carboxamide probes
Physiological pH stability
Stability assay under assay-relevant conditions

Technical Documentation Hub

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17 linked technical documents
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